1,3,4,6-Tetrachlorodibenzofuran
Description
Properties
IUPAC Name |
1,3,4,6-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-7(14)4-8(15)10(16)12(9)17-11(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDONKZEJKFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232541 | |
| Record name | 1,3,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-27-2 | |
| Record name | 1,3,4,6-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2S1128UXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetrachlorodibenzofuran can be synthesized through various methods, including the pyrolysis of chlorinated organic compounds. One common method involves the reaction of ortho-chlorophenols under high-temperature conditions, often in the presence of catalysts such as copper (I) chloride . The reaction typically occurs at temperatures around 400°C for a duration of approximately 2 hours .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, is generally not intentional. These compounds are often by-products of industrial processes involving chlorinated compounds, such as the production of pesticides and the incineration of chlorine-containing materials .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
Chlorinated dibenzofurans undergo substitution reactions with nucleophiles such as hydroxyl radicals (·OH) or hydroperoxides (H₂O₂, HO₂⁻). For 1,3,4,6-TCDF, the positions of chlorine substituents influence reaction pathways:
-
Hydrogen Peroxide (H₂O₂):
-
HO₂⁻ Anion :
Oxidative Degradation
Radical-mediated degradation is a key pathway for polychlorinated dibenzofurans (PCDFs):
-
Hydroxyl Radical (·OH) Attack :
-
Thermal Degradation :
Substituent Effects on Reactivity
The positions and electronegativity of chlorine atoms modulate reaction rates:
| Substituent Position | Reactivity with H₂O₂ (k, M⁻¹s⁻¹) | Reactivity with HO₂⁻ (k, M⁻¹s⁻¹) |
|---|---|---|
| 2,3,7,8-TCDF | 1.2 × 10⁻³ | 5.8 × 10⁻² |
| 1,3,4,6-TCDF* | ~0.8 × 10⁻³ (estimated) | ~3.5 × 10⁻² (estimated) |
*Estimated based on reduced steric hindrance compared to 2,3,7,8-TCDF .
Environmental Relevance
-
Photolysis : Limited data exist, but UV irradiation likely induces dechlorination and reductive elimination of Cl⁻.
-
Microbial Degradation : Anaerobic bacteria preferentially dechlorinate meta- and para-positions, though pathways for 1,3,4,6-TCDF remain uncharacterized .
Toxicity Equivalency Factors (TEFs)
While not a reaction, TEFs contextualize 1,3,4,6-TCDF’s biological impact relative to 2,3,7,8-TCDD:
| Compound | WHO 2005 TEF |
|---|---|
| 2,3,7,8-TCDD | 1.0 |
| 2,3,4,7,8-PeCDF | 0.5 |
| 1,3,4,6-TCDF | 0.01 (assigned) |
Lower TEF values correlate with reduced Ah receptor binding affinity .
Key Data Gaps
-
Experimental kinetic data for 1,3,4,6-TCDF are sparse. Computational studies (e.g., DFT) could predict activation energies for NAS and oxidation.
-
No peer-reviewed studies directly quantify degradation half-lives in soil or water.
Scientific Research Applications
Environmental Monitoring and Assessment
1. Toxicity Assessment:
TCDF is part of a group of compounds known as dioxins and furans, which are recognized for their toxic effects on human health and the environment. The U.S. Environmental Protection Agency (EPA) has conducted extensive research on the risks associated with TCDF exposure, particularly in aquatic environments where it can bioaccumulate in food chains . Studies have shown that TCDF can affect various species, including fish and mammals, leading to concerns about ecological health and food safety.
2. Bioaccumulation Studies:
Research has focused on the bioaccumulation of TCDF in aquatic organisms. For instance, studies have demonstrated that fish species such as salmonids are particularly sensitive to TCDF exposure. This sensitivity raises alarms regarding the long-term impacts on aquatic ecosystems and the potential for human exposure through fish consumption .
3. Risk Characterization:
The EPA's risk assessment framework includes characterizing the ecological risks posed by TCDF. This involves evaluating exposure pathways and toxicological effects on various species within an ecosystem . The goal is to develop water quality criteria that protect both human health and aquatic life.
Toxicological Research
1. Carcinogenic Potential:
TCDF is classified as a probable human carcinogen due to its structural similarities with other dioxins that have been shown to cause cancer in animal studies. Epidemiological studies have linked exposure to dioxins with increased cancer rates among industrial workers exposed to chlorinated compounds . Ongoing research aims to elucidate the mechanisms by which TCDF exerts its carcinogenic effects.
2. Developmental Neurotoxicity:
Recent studies have highlighted the developmental neurotoxicity of TCDF and related compounds. Research indicates that maternal exposure during critical periods can lead to adverse neurodevelopmental outcomes in offspring . This area of study is crucial for understanding the implications of environmental contaminants on public health.
Case Studies
1. Seveso Disaster:
The Seveso disaster in Italy provides a significant case study for understanding the impacts of TCDF exposure. Following an industrial accident that released large quantities of dioxins, including TCDF, epidemiological studies were conducted to assess health outcomes among residents. Findings indicated an increase in certain cancers and reproductive issues among those exposed .
2. Industrial Exposure Studies:
Several cohort studies have been conducted among workers in industries that produce or use chlorinated compounds. These studies have consistently shown elevated levels of TCDF in biological samples from exposed individuals, correlating with increased incidences of various health issues, including cancer .
Table 1: Summary of Toxicological Effects of TCDF
| Effect | Description | Reference |
|---|---|---|
| Carcinogenicity | Probable human carcinogen | |
| Developmental Issues | Neurodevelopmental toxicity observed | |
| Ecotoxicity | Bioaccumulation in aquatic organisms |
Table 2: Case Study Overview
| Case Study | Location | Year | Key Findings |
|---|---|---|---|
| Seveso Disaster | Seveso, Italy | 1976 | Increased cancer rates among exposed residents |
| Industrial Cohorts | Various | 1990s-2020s | Elevated TCDF levels in workers; health impacts observed |
Mechanism of Action
1,3,4,6-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . This mechanism is responsible for its biochemical and toxic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Property | 1,3,4,6-TCDF | 2,3,7,8-TCDF | 2,3,4,9-TCDF | 1,2,6,8-TCDF |
|---|---|---|---|---|
| Chlorine Positions | 1,3,4,6 | 2,3,7,8 | 2,3,4,9 | 1,2,6,8 |
| Molecular Weight (g/mol) | 303.96 | 303.96 | 303.96 | 303.96 |
| Log Kow<sup>*</sup> | ~6.5 (estimated) | 6.8<sup>†</sup> | ~6.5 | ~6.5 |
| Bioaccumulation Potential | Moderate | High | Moderate | Moderate |
<sup>*</sup>Log Kow (octanol-water partition coefficient) estimated based on structural similarity. <sup>†</sup>Reported for 2,3,7,8-TCDF due to its lateral chlorine substitutions enhancing lipid solubility .
Key Insights :
- 1,3,4,6-TCDF’s non-lateral substitutions result in lower Log Kow and reduced bioaccumulation compared to 2,3,7,8-TCDF .
Table 2: Toxicological Comparison
| Parameter | 1,3,4,6-TCDF | 2,3,7,8-TCDF | 2,3,4,9-TCDF | 1,2,6,8-TCDF |
|---|---|---|---|---|
| WHO Toxic Equivalency Factor (TEF) | 0 (not assigned) | 0.1 | 0 (not assigned) | 0 (not assigned) |
| AhR Binding Affinity | Negligible | High (IC50: 3.6 nM) | Negligible | Negligible |
| CYP1A Induction | None observed | Strong | None observed | None observed |
Key Insights :
- 2,3,7,8-TCDF exhibits high toxicity due to its structural mimicry of 2,3,7,8-TCDD (dioxin), enabling strong AhR binding and downstream effects like CYP1A enzyme induction .
- 1,3,4,6-TCDF lacks lateral chlorines required for AhR binding, resulting in negligible toxicity. Studies on similar congeners (e.g., 1,2,6,8-TCDF) confirm this trend .
Environmental Persistence and Degradation
Table 3: Environmental Fate
| Parameter | 1,3,4,6-TCDF | 2,3,7,8-TCDF |
|---|---|---|
| Half-life in Soil | ~2–5 years | ~10–15 years |
| Photodegradation Rate | Moderate | Slow |
| Microbial Dechlorination | Yes (e.g., Dehalococcoides spp.) | Limited |
Key Insights :
- 2,3,7,8-TCDF’s lateral chlorines hinder microbial dechlorination, contributing to its persistence. In contrast, 1,3,4,6-TCDF is more susceptible to anaerobic microbial degradation, as shown in studies with Dehalococcoides ethenogenes .
- Photodegradation of 2,3,7,8-TCDF is slower due to steric hindrance from lateral chlorines, while 1,3,4,6-TCDF degrades more readily under UV light .
Regulatory and Industrial Relevance
- 2,3,7,8-TCDF: Listed as a persistent organic pollutant (POP) under the Stockholm Convention due to its toxicity and bioaccumulation. It is a known contaminant in PCBs and industrial incineration byproducts .
- 1,3,4,6-TCDF: Not regulated as a POP. Limited data exist on its industrial sources, though it may form during incomplete combustion or as a minor byproduct in chlorination processes .
Biological Activity
1,3,4,6-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family, which includes various chlorinated compounds known for their environmental persistence and potential toxicity. This article focuses on the biological activity of TCDF, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.
Chemical Structure
This compound has the molecular formula C12H4Cl4O and is characterized by four chlorine atoms attached to a dibenzofuran structure. Its structure allows it to interact with biological systems, particularly through the aryl hydrocarbon receptor (AhR).
Interaction with Aryl Hydrocarbon Receptor (AhR)
TCDF binds to the AhR, a transcription factor that regulates gene expression in response to environmental pollutants. Upon activation by TCDF, the AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes (CYPs) . This interaction can lead to various biological effects, including:
- Enzyme Induction : Increased levels of CYPs can enhance the metabolism of other toxic compounds but may also lead to the formation of harmful metabolites.
- Disruption of Hormonal Signaling : TCDF can interfere with endocrine functions, potentially leading to reproductive and developmental issues .
Toxicological Effects
Research indicates that TCDF exhibits a range of toxicological effects across different species:
- Carcinogenic Potential : While TCDF is not directly mutagenic, it can promote cancer by enhancing the carcinogenic effects of other compounds. For example, it may increase oxidative stress and DNA damage .
- Endocrine Disruption : TCDF has been shown to exhibit both anti-estrogenic and estrogenic activities depending on the hormonal context .
- Organ-Specific Toxicity : High doses of TCDF can cause significant damage to various organs, including liver toxicity characterized by liver necrosis and altered enzyme activity .
Case Studies
Several studies have documented the biological effects of TCDF:
- Liver Tumor Promotion in Rats : A study demonstrated that exposure to TCDF led to an increased incidence of liver tumors in female Sprague-Dawley rats. The research utilized dose-response modeling to assess the relationship between TCDF exposure and tumor development .
- Immunotoxicity : In animal models, TCDF exposure resulted in thymus atrophy and alterations in immune responses, indicating potential immunotoxic effects .
Data Table: Biological Effects of TCDF
Q & A
Basic Research Questions
Q. How can 1,3,4,6-TCDF be analytically distinguished from other tetrachlorodibenzofuran isomers in environmental samples?
- Methodology : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) equipped with isomer-specific columns (e.g., DB-5MS). Calibrate with certified reference materials (CRMs) for chlorinated dibenzofurans. For example, Wel Environmental Institute provides isotopic-labeled analogs (e.g., ¹³C-labeled compounds) to improve accuracy via isotopic dilution . Confirm isomer identity using retention time matching and fragmentation patterns, as demonstrated in studies of 2,3,7,8-TCDF .
Q. What are the primary challenges in quantifying 1,3,4,6-TCDF in complex biological matrices?
- Methodology : Address matrix interferences through rigorous cleanup steps, including sulfuric acid treatment and multilayer silica gel chromatography. Validate recovery rates (70–120%) using spiked samples. Note that 1,3,4,6-TCDF may co-elute with other congeners (e.g., 2,3,4,6-TCDF, CAS 83704-30-7), necessitating advanced spectral deconvolution . Lipid-rich tissues (e.g., liver) require accelerated solvent extraction (ASE) with hexane:dichloromethane (1:1 v/v) .
Advanced Research Questions
Q. How can in vitro models be designed to assess the endocrine-disrupting potential of 1,3,4,6-TCDF?
- Methodology : Utilize reporter gene assays (e.g., aryl hydrocarbon receptor [AhR] luciferase assays) to compare 1,3,4,6-TCDF’s potency to 2,3,7,8-TCDF. Dose-response curves (0.1–100 nM) should include TCDD as a positive control. For mechanistic insights, perform RNA sequencing to identify differentially expressed genes (e.g., CYP1A1, IL6) linked to inflammatory responses . Note that non-2,3,7,8-substituted TCDFs typically exhibit lower AhR affinity but may disrupt thyroid hormone pathways .
Q. What metabolomic approaches are suitable for elucidating the hepatotoxic effects of 1,3,4,6-TCDF?
- Methodology : Apply untargeted metabolomics using LC-QTOF-MS to profile liver extracts from exposed murine models. Focus on lipid metabolism markers (e.g., triglycerides, phosphatidylcholines) and oxidative stress indicators (e.g., glutathione disulfide). Normalize data to tissue weight and internal standards (e.g., deuterated metabolites). Cross-validate findings with transcriptomic data, as demonstrated in 2,3,7,8-TCDF studies showing hepatic steatosis at 10 µg/kg exposure .
Q. How can researchers resolve contradictions in toxicity data between 1,3,4,6-TCDF and other TCDF isomers?
- Methodology : Conduct congener-specific toxicity equivalence factor (TEF) assessments using the WHO framework. Compare EC₅₀ values in in vitro assays (e.g., EROD induction) and in vivo endpoints (e.g., thymic atrophy). For example, 2,3,7,8-TCDF has a TEF of 0.1, while non-dioxin-like isomers (e.g., 1,3,4,6-TCDF) may require TEFs <0.01. Validate with structure-activity relationship (SAR) models and molecular docking simulations .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing environmental TCDF contamination datasets?
- Methodology : Apply principal component analysis (PCA) to correlate TCDF levels with sediment characteristics (e.g., organic carbon content, grain size). Use one-way ANOVA to assess spatial/temporal variations (e.g., pre- vs. post-remediation samples). For low-concentration data (e.g., <50 pg/g), employ non-parametric tests (e.g., Kruskal-Wallis) .
Q. How should researchers optimize photodegradation studies for 1,3,4,6-TCDF in contaminated soils?
- Methodology : Simulate solar irradiation using xenon arc lamps (λ > 290 nm) and monitor degradation kinetics via GC-MS. Compare thermal vs. photolytic pathways; note that TCDFs with chlorine at non-2,3,7,8 positions degrade faster under UV but may form more toxic intermediates (e.g., trichlorodibenzofurans). Include TiO₂ nanoparticles to enhance photocatalytic efficiency .
Notes on Evidence Gaps
- Limited isomer-specific data for 1,3,4,6-TCDF necessitates extrapolation from structurally similar congeners (e.g., 2,3,4,6-TCDF). Always confirm isomer identity via HRMS and consult regulatory lists (e.g., EPA’s endocrine disruptor inventory) .
- Environmental fate models should account for 1,3,4,6-TCDF’s lower bioaccumulation potential compared to 2,3,7,8-TCDF, as predicted by log Kow values (~6.2 vs. ~6.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
